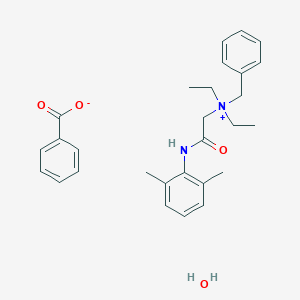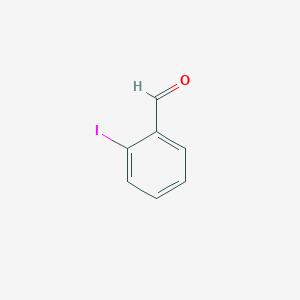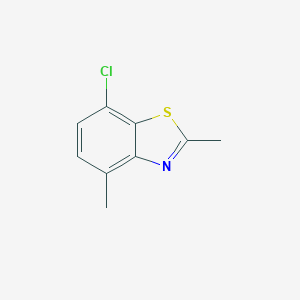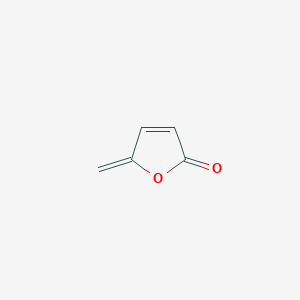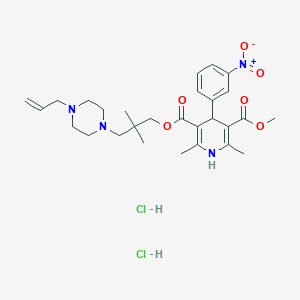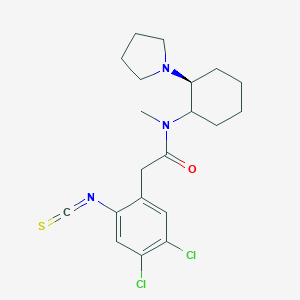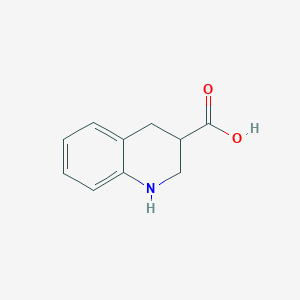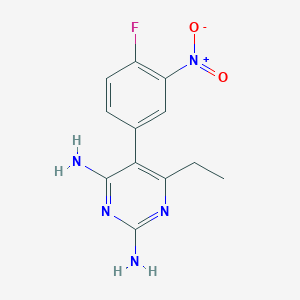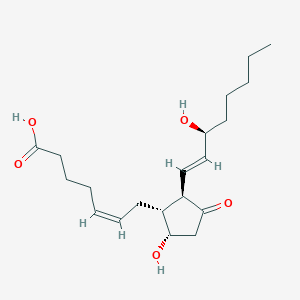
prostaglandin D2
Übersicht
Beschreibung
Synthesis Analysis
PGD2 is biosynthesized from arachidonic acid via the cyclooxygenase pathway. This process involves two key enzymes: cyclooxygenase (COX), which converts arachidonic acid to prostaglandin H2 (PGH2), and prostaglandin D synthase, which isomerizes PGH2 to PGD2. There are two types of prostaglandin D synthases - the lipocalin-type PGD synthase, primarily found in the central nervous system and the genital organs, and the hematopoietic PGD synthase, found in mast cells, basophils, and Th2 cells (Pahl, 2008).
Molecular Structure Analysis
The molecular structure of PGD2 includes a cyclopentane ring, characteristic of prostaglandins, with two side chains that include a 9α,11β-(15S)-trihydroxy group and a 13,14-dihydro-17-keto configuration. Its structure is responsible for its high affinity and specificity towards its DP1 and DP2 receptors, mediating its biological effects.
Chemical Reactions and Properties
PGD2 can undergo several chemical reactions, including reduction to 9α,11β-prostaglandin F2 by prostaglandin D2 11-ketoreductase in various tissues, illustrating the metabolic versatility and complexity of prostaglandin signaling pathways in the body (Urade et al., 1990).
Physical Properties Analysis
As a lipid mediator, PGD2 is hydrophobic, allowing it to readily diffuse across cell membranes. It has a relatively short half-life in circulation, which limits its action to local sites of synthesis and action, ensuring tight regulation of its physiological effects.
Chemical Properties Analysis
PGD2 exhibits specific chemical properties, such as binding and activating G protein-coupled receptors (DP1 and DP2), indicating its role as a signaling molecule. It is also converted into several metabolites, including 15-deoxy-Δ12,14-PGJ2, which has distinct biological activities, including anti-inflammatory effects and activation of peroxisome proliferator-activated receptor gamma (PPARγ) (Rajakariar et al., 2007).
Wissenschaftliche Forschungsanwendungen
Sleep-Wake Regulation : PGD2 induces physiological sleep in rodents, primates, and humans, playing a crucial role in the humoral regulation of sleep-wake cycles (Hayaishi & Urade, 2002).
Platelet Aggregation Inhibition : PGD2 is potent in inhibiting the aggregation of human platelets, suggesting its potential as an antithrombotic agent (Smith, Silver, Ingerman, & Kocsis, 1974).
Stimulation of Cyclic AMP in Platelets : It stimulates the formation of cyclic AMP in human platelets, showing a more potent effect than prostaglandin E1 (Mills & Macfarlane, 1974).
Hair Growth Inhibition : PGD2 inhibits hair growth through its receptor, GPR44, presenting a new target for treatments of male pattern baldness (Garza et al., 2012).
Roles in Reproduction : PGD2 has roles in reproduction, involving sleep, allergic responses, platelet inhibition, and relaxation of vascular and non-vascular smooth muscle (Saito, Tsuda, & Michimata, 2002).
Asthma and Rhinitis Treatment : As a pro-inflammatory and bronchoconstrictive mediator, PGD2 is evaluated as a target for asthma and rhinitis treatment (Daham et al., 2011).
Conjunctivitis Treatment : Aspirin therapy, which prevents PGD2 formation, can improve conjunctival and episcleral redness in vernal conjunctivitis (Abelson, Butrus, & Weston, 1983).
Clinical Trials for Asthma : AMG 853, a dual antagonist of PGD2, is under evaluation in human clinical trials for asthma (Liu et al., 2011).
Allergic Inflammation Treatment : AM211, a selective antagonist of the PGD2 receptor type 2, shows activity in animal models of allergic inflammation (Bain et al., 2011).
Lipocalin-type Prostaglandin D Synthase in Pain Sensation : Lipocalin-type prostaglandin D synthase (L-PGDS) is essential for PGE2- and bicuculline-induced allodynia, a type of pain sensation (Eguchi et al., 1999).
Wirkmechanismus
Target of Action
Prostaglandin D2 (PGD2) primarily targets two G-protein-coupled receptors, the This compound receptor 1 (DP1) and This compound receptor 2 (DP2) . These receptors are mainly expressed by key cells involved in type 2 immune responses, including T H 2 cells, type 2 innate lymphoid cells, and eosinophils .
Mode of Action
PGD2 is a lipid mediator, predominantly released from mast cells, but also by other immune cells such as T H 2 cells and dendritic cells . It exerts its biological functions via its interaction with DP1 and DP2 receptors . Increased PGD2 production induces significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor .
Biochemical Pathways
The synthesis of PGD2 occurs through the arachidonic acid cascade, with the final conversion from PGH2 done by PGD2 synthase (PTGDS) . In the brain, production occurs via an alternative pathway through the soluble, secreted enzyme β-trace . The DP2 receptor pathway is a novel and important therapeutic target for asthma, as it leads to the release of pro-inflammatory cytokines and harmful cationic proteases .
Pharmacokinetics
It is known that pgd2 is released upon activation of mast cells and is also synthesized by alveolar macrophages .
Result of Action
The interaction of PGD2 with its receptors has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases . This leads to tissue remodeling, mucus production, structural damage, and compromised lung function . Moreover, PGD2 is critical to the development of allergic diseases such as asthma .
Action Environment
The action of PGD2 can be influenced by various environmental factors. For instance, its concentration in asthma patients is 10 times higher than in control patients, especially after it is brought into contact with allergens, air pollution, secondhand smoke, and smoke . Therefore, the environment plays a significant role in the action, efficacy, and stability of PGD2.
Safety and Hazards
Zukünftige Richtungen
PGD2 receptor antagonists are being developed for the treatment of allergic disorders . Further clinical trials are necessary to verify whether these antagonists will be effective for the treatment of different phenotypes of adult and childhood asthma . PGD2 also has potential as a candidate for the development of new therapeutic drugs for motor neuron diseases .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMBVRSPMRCCGG-OUTUXVNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897162 | |
| Record name | Prostaglandin D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin D2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
41598-07-6 | |
| Record name | PGD2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41598-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041598076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin D2 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02056 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prostaglandin D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prostaglandin D(2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROSTAGLANDIN D2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXY07S6CZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin D2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
56 - 57 °C | |
| Record name | Prostaglandin D2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




